molecular formula C20H17N5O3 B11984166 3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11984166
M. Wt: 375.4 g/mol
InChI Key: PLBCGGMXJSZNKP-UHFFFAOYSA-N
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Description

3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxyphenyl group, an indole moiety, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the ethoxyphenyl group, and the coupling with the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, which may contribute to its biological properties. The core structure includes:

  • A pyrazole ring , known for its diverse biological activities.
  • An indole moiety , which is often associated with anticancer properties.
  • An ethoxyphenyl group , which may enhance lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit various enzymes involved in cell signaling and proliferation, similar to other pyrazole derivatives that target kinases such as EGFR and BRAF .
  • Modulation of Receptors : Interaction with cellular receptors could lead to altered signaling pathways, impacting processes such as apoptosis and cell growth.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For example:

  • The compound has shown potential in inhibiting the growth of cancer cell lines, including breast cancer (MCF-7) with reported IC₅₀ values as low as 0.08 μM .
  • Other studies on related pyrazole compounds have demonstrated efficacy against various cancer types by targeting critical pathways in tumor growth .

Antimicrobial Activity

Several studies highlight the antimicrobial properties of pyrazole derivatives:

  • Compounds similar to this compound have been evaluated for their effectiveness against bacterial strains and fungi .
  • In vitro assays have shown promising results against pathogens, suggesting a potential role in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits MCF-7 cell proliferation (IC₅₀: 0.08 μM)
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of EGFR and BRAF kinases

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of various pyrazole derivatives, the compound was found to significantly reduce cell viability in MCF-7 cells. The mechanism was hypothesized to involve apoptosis induction through the activation of caspases, leading to programmed cell death. This suggests that further development could yield effective therapeutic agents for breast cancer treatment.

Case Study: Antimicrobial Testing

Another study investigated the antimicrobial efficacy of related pyrazole compounds against common pathogens. The results indicated that certain derivatives demonstrated remarkable antibacterial activity, supporting the hypothesis that structural modifications can enhance bioactivity.

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17N5O3/c1-2-28-13-7-5-6-12(10-13)16-11-17(23-22-16)19(26)25-24-18-14-8-3-4-9-15(14)21-20(18)27/h3-11,21,27H,2H2,1H3,(H,22,23)

InChI Key

PLBCGGMXJSZNKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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